molecular formula C19H19N3O2 B14121409 Niraparib carboxylic acid metabolite M1

Niraparib carboxylic acid metabolite M1

Cat. No.: B14121409
M. Wt: 321.4 g/mol
InChI Key: HDQHGRLURKGIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Niraparib carboxylic acid metabolite M1 is a metabolite of niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor. Niraparib is used primarily in the treatment of ovarian, breast, pancreatic, and prostate cancers. The metabolite M1 is formed through the hydrolysis of niraparib and is further processed through glucuronidation to form M10 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Niraparib carboxylic acid metabolite M1 is synthesized through the hydrolysis of niraparib. The process involves the use of carboxylesterases, which catalyze the hydrolysis reaction. The reaction conditions typically involve an aqueous environment with a suitable buffer to maintain the pH .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors where carboxylesterases are employed to catalyze the hydrolysis of niraparib under controlled conditions. The product is then purified using standard chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Niraparib carboxylic acid metabolite M1 primarily undergoes hydrolysis and glucuronidation reactions. The hydrolysis reaction is catalyzed by carboxylesterases, while the glucuronidation reaction is mediated by uridine 5′-diphospho-glucuronosyltransferase .

Common Reagents and Conditions

    Hydrolysis: Carboxylesterases, aqueous buffer

    Glucuronidation: Uridine 5′-diphospho-glucuronosyltransferase, glucuronic acid donors

Major Products

Scientific Research Applications

Niraparib carboxylic acid metabolite M1 is primarily used in pharmacokinetic and pharmacodynamic studies to understand the metabolism and excretion of niraparib. It is also used in studies investigating the efficacy and toxicity of niraparib in cancer treatment. The metabolite is crucial for understanding the drug’s behavior in the body and optimizing dosing regimens .

Mechanism of Action

Niraparib carboxylic acid metabolite M1, like its parent compound niraparib, inhibits the activity of poly (ADP-ribose) polymerase enzymes, specifically PARP-1 and PARP-2. These enzymes play a critical role in the repair of single-strand DNA breaks. By inhibiting these enzymes, niraparib and its metabolites induce cytotoxicity in cancer cells, particularly those deficient in homologous recombination repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • Olaparib
  • Rucaparib
  • Talazoparib

Comparison

Niraparib carboxylic acid metabolite M1 is unique in its formation and subsequent glucuronidation to form M10. While other PARP inhibitors like olaparib, rucaparib, and talazoparib also undergo metabolic transformations, the specific pathways and metabolites differ. For instance, olaparib and rucaparib are extensively metabolized by cytochrome P450 enzymes, whereas niraparib primarily undergoes hydrolysis and glucuronidation .

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

2-(4-piperidin-3-ylphenyl)indazole-7-carboxylic acid

InChI

InChI=1S/C19H19N3O2/c23-19(24)17-5-1-3-15-12-22(21-18(15)17)16-8-6-13(7-9-16)14-4-2-10-20-11-14/h1,3,5-9,12,14,20H,2,4,10-11H2,(H,23,24)

InChI Key

HDQHGRLURKGIFL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.